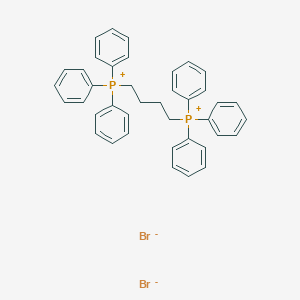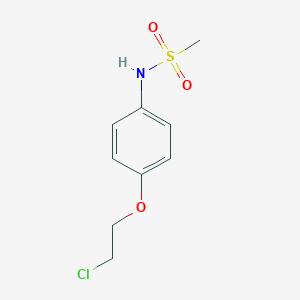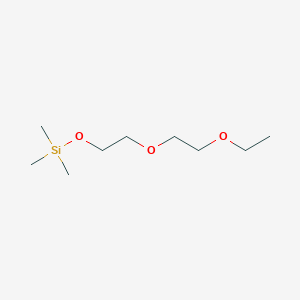
Tetramethylenebis(triphenylphosphonium) dibromide
Vue d'ensemble
Description
Tetramethylenebis(triphenylphosphonium) dibromide is a chemical compound with the molecular formula C40H38Br2P2 . It has a molecular weight of 740.5 g/mol . This compound is used in the synthesis of squalene and in the conversion of α-diketones to cyclohexa-1,3-dienes .
Synthesis Analysis
Tetramethylenebis(triphenylphosphonium) dibromide is used in the synthesis of squalene . It is also used in the conversion of α-diketones to cyclohexa-1,3-dienes .Molecular Structure Analysis
The molecular structure of Tetramethylenebis(triphenylphosphonium) dibromide is represented by the SMILES notation:C1=CC=C (C=C1) [P+] (CCCC [P+] (C2=CC=CC=C2) (C3=CC=CC=C3)C4=CC=CC=C4) (C5=CC=CC=C5)C6=CC=CC=C6. [Br-]. [Br-] . Chemical Reactions Analysis
Tetramethylenebis(triphenylphosphonium) dibromide is involved in the synthesis of squalene and the conversion of α-diketones to cyclohexa-1,3-dienes .Physical And Chemical Properties Analysis
Tetramethylenebis(triphenylphosphonium) dibromide is a hygroscopic compound . It has a melting point of 292°C to 293°C .Applications De Recherche Scientifique
Synthesis of Squalene
Tetramethylenebis(triphenylphosphonium bromide) is used in the synthesis of squalene . Squalene is a natural organic compound that is a precursor in the biosynthesis of steroids. It has potential applications in the pharmaceutical industry, particularly in the production of drugs and vaccines.
Conversion of α-Diketones to Cyclohexa-1,3-dienes
This compound is also used in the conversion of α-diketones to cyclohexa-1,3-dienes . Cyclohexa-1,3-dienes are important in the field of organic chemistry, particularly in the synthesis of complex organic molecules.
Surface Modification of Silica Nanoparticles
In some studies, Tetramethylenebis(triphenylphosphonium bromide) has been used to modify the surface of silica nanoparticles . This modification can enhance the properties of the nanoparticles, making them more suitable for various applications, such as drug delivery systems and diagnostic tools.
Positron Emission Tomography (PET) Agent
The modified silica nanoparticles with Tetramethylenebis(triphenylphosphonium bromide) have potential applications as a positron emission tomography (PET) agent . PET is a type of imaging test that helps reveal how tissues and organs are functioning, and it’s widely used in the field of medical diagnostics.
Safety and Hazards
Tetramethylenebis(triphenylphosphonium) dibromide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . In case of inhalation, it is recommended to move the victim to fresh air . If it comes in contact with the eyes, rinse cautiously with water for several minutes . It should be stored away from oxidizing agents, in a cool, dry condition in a well-sealed container .
Mécanisme D'action
Target of Action
It is widely used in organic synthesis, particularly as a catalyst and activating reagent .
Mode of Action
Tetramethylenebis(triphenylphosphonium bromide) interacts with its targets by introducing phosphorus groups onto functional groups such as alcohols, thiols, and amines . This interaction facilitates the synthesis of organic molecules with specific functionalities .
Biochemical Pathways
It is used in the synthesis of squalene and the conversion of α-diketones to cyclohexa-1,3-dienes .
Pharmacokinetics
It is known that the compound is a solid, usually existing in a white crystalline form . It decomposes at high temperatures but can remain stable under anhydrous conditions . The compound is insoluble in water but can dissolve in organic solvents .
Result of Action
The molecular and cellular effects of Tetramethylenebis(triphenylphosphonium bromide) are primarily related to its role in organic synthesis. It helps in the synthesis of organic molecules with specific functionalities and can be used to synthesize hydrophobic and highly stable cationic polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetramethylenebis(triphenylphosphonium bromide). For instance, it is hygroscopic and should be stored away from oxidizing agents . It should also be stored in a cool, dry condition in a well-sealed container . Direct contact with skin, eyes, and the respiratory tract should be avoided due to its irritant properties .
Propriétés
IUPAC Name |
triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38P2.2BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-18,21-32H,19-20,33-34H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFXVDWCEPLDDY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38Br2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935218 | |
| Record name | (Butane-1,4-diyl)bis(triphenylphosphanium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15546-42-6 | |
| Record name | Tetramethylenebis(triphenylphosphonium) dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Butane-1,4-diyl)bis(triphenylphosphanium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylenebis[triphenylphosphonium] dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)









